- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

95656-88-5 structure
Productnaam:Benzyl 3-hydroxypyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChI-sleutel: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- LACHT: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 221.10519334g/mol
- Monoisotopische massa: 221.10519334g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 238
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 49.8
- XLogP3: 1.1
Experimentele eigenschappen
- Kleur/vorm: No data avaiable
- Dichtheid: 1.1±0.1 g/cm3
- Smeltpunt: No data available
- Kookpunt: 370.7°C at 760 mmHg
- Vlampunt: 178℃
- Brekindex: 1.589
- PSA: 49.77000
- LogboekP: 1.32770
- Dampfdruk: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H332-H335
- Waarschuwingsverklaring: P280;P305+P351+P338
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109216-10g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 10g |
$74 | 2024-07-18 | |
eNovation Chemicals LLC | D404042-25g |
3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |
95656-88-5 | 97% | 25g |
$600 | 2024-06-05 | |
Ambeed | A119384-1g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 1g |
$8.0 | 2025-02-26 | |
Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 100g |
$498 | 2024-07-18 | |
Ambeed | A119384-100g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$415.0 | 2025-02-26 | |
eNovation Chemicals LLC | D500919-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 97% | 10g |
$160 | 2024-05-24 | |
Ambeed | A119384-5g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 5g |
$35.0 | 2025-02-26 | |
Ambeed | A119384-10g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 10g |
$62.0 | 2025-02-26 | |
Ambeed | A119384-25g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 25g |
$115.0 | 2025-02-26 | |
TRC | B535218-2.5g |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 2.5g |
$ 58.00 | 2023-04-18 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
Referentie
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organismsJournal of Medicinal Chemistry, 1992, 35(8), 1392-8,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referentie
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
Referentie
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
Referentie
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Referentie
- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referentie
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillationJournal of Medicinal Chemistry, 2007, 50(12), 2818-2841,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Referentie
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referentie
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
Referentie
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
Referentie
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
Referentie
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activityEuropean Journal of Medicinal Chemistry, 2019, 178, 782-801,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Referentie
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
Synthetic Routes 16
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 20 h, rt
Referentie
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Referentie
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
Referentie
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- Benzyl 3-oxopyrrolidine-1-carboxylate
- Dibenzyl Dicarbonate
- (3R)-pyrrolidin-3-ol
- pyrrolidin-3-ol;hydrochloride
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate Gerelateerde literatuur
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) Gerelateerde producten
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 857546-95-3(1-(2,5-dimethylthiophen-3-yl)ethan-1-amine hydrochloride)
- 1820575-33-4(trans-4-Isopropylpyrrolidine-3-carboxylic Acid Methyl Ester Hydrochloride)
- 97845-25-5(3-(2-Methylphenyl)propane-1-thiol)
- 1502332-11-7(4-Bromo-5-chloro-2-methyl-6-(trifluoromethyl)pyrimidine)
- 1956326-56-9(2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine)
- 1171676-48-4(3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride)
- 887890-52-0(2-methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide)
- 1270462-67-3(1270462-67-3)
- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)
Aanbevolen leveranciers
atkchemica
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):374.0